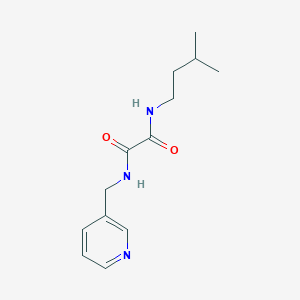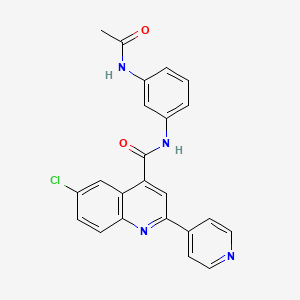![molecular formula C18H24N2O2 B4595767 1-(3-Methylphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4595767.png)
1-(3-Methylphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
説明
1-(3-Methylphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone is 300.183778013 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine derivatives, including 1-(3-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone, have been extensively investigated for their potential in drug discovery. The five-membered pyrrolidine ring is favored in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage. This scaffold and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have shown selectivity towards various biological targets. The structural diversity of pyrrolidine derivatives allows for the exploration of different synthetic strategies, such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. The stereogenicity of carbons in the pyrrolidine ring plays a crucial role in determining the biological profile of drug candidates, highlighting the importance of the spatial orientation of substituents in achieving desired biological activities (Petri et al., 2021).
Cytochrome P450 Inhibition
The compound's relevance extends to its potential influence on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs. Understanding the selectivity and potency of chemical inhibitors, including those structurally related to 1-(3-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone, is vital for predicting drug-drug interactions (DDIs). Selective inhibitors for CYP isoforms play a critical role in deciphering the involvement of specific CYP enzymes in drug metabolism, which is essential for the safe coadministration of multiple drugs. This knowledge aids in the careful assessment of DDIs, potentially paving the way for safer pharmacological interventions (Khojasteh et al., 2011).
Antimicrobial Potential of Piper Species
Exploring natural products for new therapeutic agents, compounds structurally related to 1-(3-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone found in Piper species show promise as alternatives for treating leishmaniasis. These compounds, including piperovatine and piplartine (piperlongumine), exhibit leishmanicidal activity against both promastigote and amastigote forms of the parasite, suggesting their potential as effective, safe, and inexpensive treatments for this disease. The exploration of Piper spp. as a source of pharmacological compounds underscores the importance of natural product research in identifying new therapeutic agents for global health challenges (Peixoto et al., 2021).
特性
IUPAC Name |
1-(3-methylphenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-6-8-19(9-7-13)18(22)15-11-17(21)20(12-15)16-5-3-4-14(2)10-16/h3-5,10,13,15H,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPCYRMYXBILLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-dimethyl-2-(octylsulfinyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4595700.png)
![4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B4595710.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4595714.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4595725.png)
![5,6-Dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine;hydrochloride](/img/structure/B4595733.png)


![1-[(2,4-DIFLUOROPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4595761.png)
![N-{3-[benzyl(isopropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4595772.png)
![(5E)-1-prop-2-enyl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4595776.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4595787.png)
![ethyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4595789.png)
